molecular formula C14H18N4O5 B15132665 Keto-D-fructose Phthalazin-1-ylhydrazone

Keto-D-fructose Phthalazin-1-ylhydrazone

Cat. No.: B15132665
M. Wt: 322.32 g/mol
InChI Key: JTXLYEKQSQUJTI-MHWRWJLKSA-N
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Description

Keto-D-fructose Phthalazin-1-ylhydrazone is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, the enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keto-D-fructose Phthalazin-1-ylhydrazone typically involves the reaction of D-fructose with phthalazin-1-ylhydrazine under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH and temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Keto-D-fructose Phthalazin-1-ylhydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Keto-D-fructose Phthalazin-1-ylhydrazone has a wide range of scientific research applications, including:

    Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of glycan structures.

    Biology: It is used to investigate the role of glycans in biological systems, including protein-glycan interactions and glycan-mediated signaling pathways.

    Medicine: It is used in the development of glycan-based therapeutics and diagnostics.

    Industry: It is used in the production of glycan-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Keto-D-fructose Phthalazin-1-ylhydrazone involves its interaction with glycans and glycan-processing enzymes. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and degradation of glycan structures. The molecular targets and pathways involved include glycosyltransferases, glycosidases, and glycan-binding proteins .

Comparison with Similar Compounds

Similar Compounds

  • cis-4-Hepten-1-ol-d 2
  • Levoglucosenone
  • DSPE-PEG-Ald (MW 5000)
  • HPMC (Type I, Viscosity: 400mPa.s)
  • 4-Fluorobenzoic acid

Uniqueness

Keto-D-fructose Phthalazin-1-ylhydrazone is unique due to its specific structure and its role in glycobiology research. Unlike other similar compounds, it is specifically designed to interact with glycans and glycan-processing enzymes, making it a valuable tool in the study of carbohydrate chemistry and glycan biology .

Properties

Molecular Formula

C14H18N4O5

Molecular Weight

322.32 g/mol

IUPAC Name

(5E)-5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol

InChI

InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18)/b16-10+

InChI Key

JTXLYEKQSQUJTI-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NN=C2N/N=C(\CO)/C(C(C(CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O

Origin of Product

United States

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